Product packaging for Ethyl 8-chloro-7-oxooctanoate(Cat. No.:CAS No. 57956-78-2)

Ethyl 8-chloro-7-oxooctanoate

Cat. No.: B2446653
CAS No.: 57956-78-2
M. Wt: 220.69
InChI Key: FHGFRSGXBIOCAM-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-oxooctanoate is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClO3 B2446653 Ethyl 8-chloro-7-oxooctanoate CAS No. 57956-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-chloro-7-oxooctanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(12)8-11/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGFRSGXBIOCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature Within Functionalized Octanoate Esters

Ethyl 8-chloro-7-oxooctanoate is classified as a functionalized long-chain fatty acid ester. The core structure is an eight-carbon chain (octanoate) with an ethyl ester at one terminus. wikipedia.org Its chemical identity is further defined by two additional functional groups: a ketone (or oxo group) at the seventh carbon and a chlorine atom at the eighth carbon. This combination makes it a trifunctional compound, specifically an α-chloro-keto-ester.

The naming of esters according to IUPAC nomenclature involves identifying the alcohol and carboxylic acid from which they are derived. researchgate.net The name begins with the alkyl group from the alcohol (ethyl), followed by the name of the parent carboxylate chain (octanoate), with substituents listed alphabetically and their positions indicated by numbers. researchgate.netscience.gov Thus, the systematic name for this compound is this compound. sigmaaldrich.com

The presence of these three distinct functional groups on a flexible eight-carbon backbone allows for a wide range of potential chemical transformations, making it a subject of interest for synthetic chemists.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound sigmaaldrich.com
CAS Number 57956-78-2 sigmaaldrich.com
Molecular Formula C₁₀H₁₇ClO₃ bldpharm.com
Molecular Weight 220.69 g/mol chemsynthesis.com
InChI Key FHGFRSGXBIOCAM-UHFFFAOYSA-N sigmaaldrich.com
SMILES CCOC(=O)CCCCCC(=O)CCl bldpharm.com

Historical Context and Initial Identification in Synthetic Pathways

While ethyl 8-chloro-7-oxooctanoate is available commercially as a research chemical, specific details regarding its initial synthesis and identification are not extensively documented in prominent scientific literature. sigmaaldrich.combldpharm.com However, the historical context of closely related isomers, particularly ethyl 8-chloro-6-oxooctanoate, is well-established, primarily due to its role as a key intermediate in the synthesis of α-lipoic acid. google.com

The synthesis for the related 6-oxo isomer, for instance, has been detailed in patents and involves a Friedel-Crafts-type addition reaction. google.comgoogle.com In this process, ethyl 6-chloro-6-oxohexanoate (an acid chloride ester) reacts with ethylene (B1197577) gas in the presence of a Lewis acid catalyst like aluminum trichloride. google.comgoogle.com This reaction forms the eight-carbon backbone and introduces the ketone and chloro functionalities, which after hydrolysis, yields ethyl 6-oxo-8-chlorooctanoate. google.comgoogle.com Such synthetic strategies highlight the established chemical pathways for creating functionalized octanoate (B1194180) structures, providing a likely framework for the synthesis of the 7-oxo isomer, even though its specific history is less clear.

Significance As a Versatile Synthetic Intermediate and Research Target

Established Synthetic Routes and Reaction Conditions

The principal industrial synthesis of related chloro-oxo-octanoates involves the catalyzed addition of an acyl chloride to an alkene, followed by hydrolysis.

The core reaction for synthesizing the carbon backbone of the target molecule involves a Friedel-Crafts acylation. In a process analogous to the synthesis of the related compound ethyl 6-oxo-8-chlorooctanoate, 6-chloro-6-oxohexanoyl ethyl ester (ethyl adipoyl chloride) is reacted with ethene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.comgoogle.com The reaction is generally carried out in a suitable solvent, such as dichloroethane. google.com

The aluminum chloride acts as a catalyst, activating the acyl chloride for electrophilic attack by ethene. This forms a stable intermediate complex with the catalyst. google.comgoogle.com

Table 1: Example Industrial Scale Reaction Parameters for a Related Keto-Ester Synthesis google.com

Parameter Value
Solvent Dichloroethane (1280 Kg)
Catalyst Aluminum Chloride (450 Kg)
Starting Material 6-chloro-6-oxohexanoyl ethyl ester (360 Kg)
Reactant Ethene Gas
Initial Temperature 10°C to 18°C
Reaction Temperature 20°C to 25°C

Following the addition reaction, the resulting aluminum chloride complex must be hydrolyzed to liberate the keto-ester product. This step is highly exothermic due to the reaction of the AlCl₃ complex and any excess catalyst with water. google.com The reaction mixture is carefully added to a large volume of water in a hydrolysis vessel. google.comgoogle.com To manage the heat generated, industrial processes often employ a circulation system where the mixture is passed through a graphite (B72142) condenser, typically cooled with ice brine, and then returned to the hydrolysis tank. google.comgoogle.com This circulation continues until the hydrolysis is complete, after which the organic layer containing the product is separated from the aqueous layer. google.com

Optimizing the reaction is crucial for maximizing yield and purity while ensuring safety. Key parameters for optimization include:

Temperature Control: Maintaining a low temperature (e.g., below 25-35°C) during hydrolysis is critical to prevent side reactions and ensure process safety. google.comgoogle.com The use of efficient cooling systems like graphite condensers is a key optimization. google.com

Stoichiometry: Using a stoichiometric excess of aluminum chloride (e.g., 1.5 times the theoretical amount) can be necessary to drive the addition reaction to completion. google.com

Hydrolysis Time and Water Volume: The duration of the hydrolysis is typically around 45 to 60 minutes. google.comgoogle.com Optimizing the ratio of the reaction mixture to water (e.g., a weight ratio of 1:10 to 1:12 of the starting ester to water) is important for efficient heat removal and has been shown to increase the reaction yield by approximately 10% and reduce water consumption by up to 50%. google.com

Exploration of Alternative Synthetic Strategies for Related Keto-Esters

Research into the synthesis of keto-esters continues to explore more efficient and environmentally benign methodologies. This includes alternative approaches to forming the ester and introducing the halogen.

Esterification is a fundamental reaction in the synthesis of the target molecule. Esters are commonly formed by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reversible reaction, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. scirp.org

For octanoate (B1194180) derivatives, various methods have been investigated:

Catalytic Esterification: The esterification of octanoic acid with alcohols can be effectively catalyzed by both homogeneous catalysts like sulfuric acid and heterogeneous catalysts. scirp.org Lewis acids, such as ferric chloride, have also been shown to be effective catalysts for this transformation. scirp.org

Synthesis from Halogenated Precursors: An alternative route involves the esterification of a pre-halogenated carboxylic acid. For example, 8-bromooctanoic acid can be esterified with absolute ethanol (B145695) to produce ethyl 8-bromooctanoate, which could then potentially be converted to the desired keto-ester. google.com

Enzymatic Esterification: Lipase-catalyzed esterification presents a green chemistry approach. For instance, the transesterification of vinyl octanoate with sugars can produce octanoate esters under mild conditions, preventing the reverse reaction. researchgate.net

Table 2: Comparison of Esterification Strategies

Method Reactants Catalyst/Conditions Key Features
Fischer Esterification Carboxylic Acid + Alcohol Concentrated H₂SO₄, Heat Reversible; water removal increases yield. chemguide.co.uk
Lewis Acid Catalysis Octanoic Acid + n-Octyl Alcohol Ferric Chloride Effective for medium-chain fatty acids. scirp.org
From Halo-acids 8-bromooctanoic acid + Ethanol Acid Catalyst Allows for late-stage ester formation. google.com

Introducing a chlorine atom into an organic molecule with control and selectivity is a significant challenge in organic synthesis. Halogenation reactions can proceed through different mechanisms depending on the substrate. mt.com

Free-Radical Halogenation: This method is typical for alkanes and involves the use of UV light. wikipedia.org However, it often lacks selectivity, leading to a mixture of isomers, which would be undesirable for the synthesis of a specific compound like this compound. wikipedia.orgresearchgate.net The reactivity order for halogens in this process is F₂ > Cl₂ > Br₂ > I₂. wikipedia.org

Electrophilic Halogenation: This method is common for aromatic compounds and requires a Lewis acid catalyst. mt.com It is less applicable to the direct chlorination of a saturated alkyl chain.

Modern Photocatalytic Methods: Recent advances have focused on visible-light-driven halogenation, which offers milder reaction conditions and improved selectivity. nih.govbohrium.com For example, photocatalysts can be used for the chlorination of C-H bonds, including those on alkyl chains, with reagents like N-chlorosuccinimide (NCS). nih.gov These methods represent a promising avenue for developing more controlled and efficient syntheses of chloro-substituted compounds.

Introduction of the Keto Moiety via Acylation or Oxidation Pathways

Acylation Pathways

Acylation reactions, particularly those employing Friedel-Crafts type conditions, provide a direct method for forming a carbon-carbon bond while concurrently installing a keto group. Although specific literature detailing the acylation synthesis of this compound is limited, analogous syntheses of isomeric compounds offer valuable insights into potential reaction strategies.

A notable example is the synthesis of ethyl 6-oxo-8-chlorooctanoate, which is achieved through the reaction of ethyl 6-chloro-6-oxohexanoate with ethylene (B1197577) in the presence of a Lewis acid catalyst such as aluminum trichloride. google.com This reaction proceeds via a Friedel-Crafts acylation mechanism and demonstrates the feasibility of constructing a keto-ester framework through such a pathway.

Based on this precedent, a plausible, albeit not explicitly documented, acylation route to this compound can be proposed. This would likely involve the reaction of a suitable seven-carbon starting material with a chloroacylating agent. For instance, the acylation of a derivative of heptanoic acid could theoretically yield the target compound.

Table 1: Illustrative Acylation Reaction Based on an Analogous Synthesis

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Reaction Time Yield of Isomer (%) Reference
Ethyl 6-chloro-6-oxohexanoateEthyleneAluminum trichlorideDichloroethane20–253 hoursApprox. 10% increase with optimized hydrolysis google.com
This table is based on the synthesis of a positional isomer and serves to illustrate a potential acylation methodology.

Oxidation Pathways

The oxidation of a secondary alcohol precursor, namely ethyl 8-chloro-7-hydroxyoctanoate, represents a more widely applicable and often higher-yielding strategy for the synthesis of α-chloro ketones like this compound. This approach is contingent on the successful synthesis of the requisite alcohol intermediate.

Synthesis of the Precursor Alcohol: Ethyl 8-chloro-7-hydroxyoctanoate

The preparation of ethyl 8-chloro-7-hydroxyoctanoate is a critical prerequisite for the oxidation pathway. This can be accomplished using standard organometallic chemistry. A common method involves the nucleophilic addition of an organometallic reagent to an aldehyde. For example, the reaction of ethyl 6-formylhexanoate with a chloromethyl Grignard reagent would furnish the desired secondary alcohol.

Oxidation of Ethyl 8-chloro-7-hydroxyoctanoate

With the secondary alcohol in hand, a variety of oxidizing agents can be utilized to convert the hydroxyl group to a ketone. The choice of oxidant is critical to ensure high selectivity and to prevent unwanted side reactions, such as over-oxidation or reaction with the chloro or ester functionalities. The literature provides a range of methods for the oxidation of secondary alcohols. lscollege.ac.inorganic-chemistry.orggoogle.com

Table 2: Selected Oxidation Reagents for the Synthesis of this compound

Oxidizing Agent/System Typical Solvent General Reaction Conditions Key Features References
Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Acetone, WaterHeat under refluxStrong, cost-effective oxidant; generates toxic chromium waste. lscollege.ac.in
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room temperatureMilder and more selective than chromic acid. lscollege.ac.in
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room temperatureMild, highly selective, and metal-free; can be expensive. lscollege.ac.in
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (CH₂Cl₂)Low temperature (-78 °C to RT)High-yielding and mild; produces malodorous byproducts. lscollege.ac.in
o-Iodoxybenzoic acid (IBX)DMSORoom temperatureSelective for alcohols, avoiding oxidation of other sensitive groups. google.com
TEMPO / NaOClDichloromethane / WaterRoom temperatureCatalytic and environmentally friendlier option. organic-chemistry.org

The selection of the optimal oxidation method depends on various factors, including the reaction scale, desired product purity, and environmental considerations. For laboratory-scale synthesis prioritizing high yield and selectivity, Dess-Martin periodinane or Swern oxidation are often favored. For industrial-scale production, catalytic methods such as the TEMPO-catalyzed oxidation may be more sustainable and economical. organic-chemistry.org The successful execution of any of these oxidation strategies on ethyl 8-chloro-7-hydroxyoctanoate would provide access to the target compound, this compound.

Reactivity of the Keto Carbonyl Group

The ketone functionality, located at the C-7 position, is a site of rich chemical reactivity, primarily governed by the electrophilic nature of the carbonyl carbon and the nucleophilic/basic nature of the carbonyl oxygen.

The carbon-oxygen double bond of the keto group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This polarity dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. Common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), which form new carbon-carbon bonds. Other nucleophiles such as cyanide ions (from HCN or TMSCN) and acetylides can also add to the carbonyl group.

Electrophilic Addition: The carbonyl oxygen, with its lone pairs of electrons, is a Lewis basic and nucleophilic center. It can be attacked by electrophiles, most commonly a proton. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This activation is a key step in many acid-catalyzed reactions of ketones.

The keto group at C-7 can be readily reduced to a secondary alcohol, yielding ethyl 8-chloro-7-hydroxyoctanoate. This transformation is crucial for the synthesis of various bioactive molecules. A common and effective method for this reduction involves the use of metal hydride reagents.

For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones in the presence of esters and alkyl halides. google.com The reaction is typically carried out in a protic solvent like ethanol. google.com The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the hydroxyl derivative. google.com

Table 1: Reduction of the Keto Group in Chloro-Keto Esters

ReactantReagentConditionsProductReference
Ethyl 8-chloro-6-oxooctanoate*Sodium borohydride (NaBH₄)95% Ethanol, 20°CEthyl 8-chloro-6-hydroxyoctanoate google.com

Note: This reaction is for a constitutional isomer, but demonstrates the selective reduction of the keto group in the presence of an ester and alkyl chloride, a pathway directly applicable to this compound.

The presence of protons on the carbon atom adjacent to the keto group (the α-carbon, C-6) allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can participate in various condensation reactions.

One of the most significant classes of condensation reactions for ketones is the Knoevenagel condensation. scite.ai This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or morpholine. researchgate.netscielo.br For this compound, reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) could lead to the formation of α,β-unsaturated systems at the C-6 and C-7 positions.

Furthermore, the keto group can react with hydrazine (B178648) derivatives to form hydrazones, which can subsequently cyclize to form heterocyclic compounds like pyrazoles.

Transformations Involving the Alkyl Chloride Moiety

The primary chloride at the C-8 position is an electrophilic center, making it a suitable substrate for nucleophilic substitution and elimination reactions.

The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of a wide range of functional groups at the terminus of the octanoate chain.

An important example of this reactivity is intramolecular nucleophilic substitution. The enolate formed by deprotonation at the C-6 position can act as an internal nucleophile, attacking the C-8 carbon and displacing the chloride to form a cyclic product. However, the formation of a three-membered ring via this pathway would be highly strained. A more plausible intramolecular reaction could occur after reduction of the ketone to an alcohol, where the resulting alkoxide attacks the C-8 position to form a cyclic ether.

In intermolecular reactions, various nucleophiles can be employed. For instance, reaction with sodium iodide could convert the alkyl chloride to the more reactive alkyl iodide. Other nucleophiles like sodium azide (B81097) (NaN₃) would yield an alkyl azide, a precursor to amines, while sodium cyanide (NaCN) would introduce a nitrile group, extending the carbon chain.

A study on the cyclization of ω-halo-β-keto esters demonstrated that the dianion of the keto ester can undergo intramolecular alkylation to form macrocyclic β-keto lactones. cdnsciencepub.com This highlights the potential for the C-6 position to act as a nucleophile towards the C-8 position, although in that specific study, larger rings were targeted. cdnsciencepub.com

When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated keto ester, specifically ethyl 7-oxo-8-octenoate. This reaction involves the abstraction of a proton from the C-8 position and the concurrent departure of the chloride ion.

This elimination pathway is a known reaction for similar compounds. For example, 6-oxo-7-octenoic acid esters are accessible through the elimination of hydrogen chloride from the corresponding 8-chloro-6-oxo-octanoic acid esters. google.com Elimination reactions are often in competition with substitution reactions, and the outcome can be influenced by the nature of the base, the solvent, and the reaction temperature. cdnsciencepub.com For instance, using a bulky base like potassium tert-butoxide would favor elimination over substitution.

Ester Functionality Transformations

The ester group in this compound is a key site for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations are fundamental in synthetic chemistry for altering the properties and downstream applications of the molecule.

Hydrolysis:

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 8-chloro-7-oxooctanoic acid, can be achieved under acidic or basic conditions. aklectures.com Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521), typically proceeds to completion. acs.org The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the β-keto acid. It is important to note that β-keto acids are susceptible to decarboxylation, especially upon heating. nih.govrsc.org

Acid-catalyzed hydrolysis is also a viable method, generally employing a strong acid in the presence of water. This reaction is reversible, and its equilibrium position is influenced by the concentration of water. pearson.com

Transesterification:

Transesterification is a widely used method to convert this compound into other esters by reacting it with a different alcohol in the presence of a catalyst. nih.gov This process is particularly valuable as it avoids the formation of the often unstable β-keto acid intermediate. nih.govrsc.org A variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be employed to facilitate this transformation. nih.govrsc.orgnih.gov The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the ethanol that is formed. rsc.org

The choice of catalyst and reaction conditions allows for a high degree of selectivity. For instance, β-keto esters can be selectively transesterified in the presence of other ester functionalities. nih.govrsc.org A range of alcohols, including primary, secondary, allylic, and benzylic alcohols, can be used to generate a diverse array of new β-keto esters. researchgate.netrsc.org

Table 1: Representative Transesterification of β-Keto Esters

β-Keto Ester Substrate Alcohol Catalyst Product Yield (%) Reference
Ethyl acetoacetate Benzyl alcohol Boric acid Benzyl acetoacetate High nih.gov
Ethyl acetoacetate Isopropanol Boric acid Isopropyl acetoacetate High nih.gov
Methyl 2-oxocyclopentane carboxylate Benzyl alcohol SiO₂–H₃BO₃ Benzyl 2-oxocyclopentane carboxylate Excellent nih.gov
Ethyl acetoacetate Allyl alcohol Yttria-zirconia Allyl acetoacetate Good to Excellent thieme-connect.com
tert-Butyl acetoacetate Methanol 4-(dimethylamino)pyridine (DMAP) Methyl acetoacetate Moderate rsc.org

Elucidation of Reaction Mechanisms and Kinetics

The kinetics of ester functionality transformations in β-keto esters like this compound are generally slow and thus necessitate the use of a catalyst. nih.govrsc.org The mechanisms of these reactions have been a subject of detailed investigation.

For transesterification, two primary mechanisms are generally considered. nih.govrsc.org The most commonly accepted pathway proceeds through an enol intermediate . nih.govrsc.orgnih.gov In this mechanism, the β-keto ester first tautomerizes to its enol form. The catalyst, often a Lewis acid, coordinates to both the keto and ester carbonyl oxygens, forming a chelated intermediate. This chelation increases the electrophilicity of the ester carbonyl carbon, facilitating nucleophilic attack by the alcohol.

An alternative mechanism involves the formation of an acylketene intermediate . nih.govrsc.org This pathway is proposed to occur under certain conditions and involves the elimination of ethanol to form a highly reactive acylketene, which then rapidly reacts with the alcohol to yield the transesterified product.

Kinetic studies on the hydrolysis of keto esters have shown that the reaction typically follows pseudo-first-order kinetics when one reactant, such as water or a hydroxide, is in large excess. asianpubs.orgresearchgate.net The rate of hydrolysis can be influenced by temperature, with higher temperatures generally leading to faster reaction rates. asianpubs.orgresearchgate.net The activation energy for the hydrolysis of keto esters can be determined by studying the reaction rates at different temperatures. asianpubs.orgresearchgate.net

In the context of base-catalyzed hydrolysis, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate.

For acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the protonated carboxylic acid is formed, which then loses a proton to regenerate the acid catalyst.

Applications of Ethyl 8 Chloro 7 Oxooctanoate in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Biologically Relevant Molecules

Scientific literature extensively details the synthetic pathways for α-Lipoic Acid and its precursors. However, this body of work does not identify Ethyl 8-chloro-7-oxooctanoate as an intermediate.

Intermediate in the Production of 6,8-Dichloro-octanoic Acid Ethyl Ester

There is no available research data to support the role of this compound as a direct precursor in the synthesis of 6,8-Dichloro-octanoic acid ethyl ester. The established synthetic route to this dichloro ester involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate. chemicalbook.compatsnap.com This hydroxy ester is itself derived from the reduction of ethyl 8-chloro-6-oxooctanoate. uctm.edursc.org

Key Synthon for the Preparation of α-Lipoic Acid (Thioctic Acid)

This compound is not cited in the scientific literature as a key synthon for the preparation of α-Lipoic Acid (also known as Thioctic Acid). The widely accepted synthesis of α-Lipoic Acid utilizes 6,8-Dichloro-octanoic acid ethyl ester as the crucial intermediate. patsnap.comchemicalbook.comgoogle.comgoogle.com This precursor is synthesized from a different isomer, ethyl 8-chloro-6-oxooctanoate, which is generated from the reaction of monoethyl adipate (B1204190) acid chloride with ethylene (B1197577). uctm.edu

Utilization in the Construction of Diverse Functionalized Aliphatic Scaffolds

A review of current chemical literature does not provide evidence or examples of this compound being utilized as a building block in the construction of diverse functionalized aliphatic scaffolds. While related bifunctional molecules are valuable in synthesis, the specific application of this isomer is not documented.

Potential as a Building Block for Complex Polyketide Analogues

There is no documented research indicating that this compound has been explored or identified as a potential building block for the synthesis of complex polyketide analogues. The biosynthesis and chemical synthesis of polyketides often involve specific starter or extender units, but the involvement of this particular chloro-keto-ester has not been reported. syr.edunih.gov

Analytical Methodologies for the Characterization and Detection of Ethyl 8 Chloro 7 Oxooctanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of Ethyl 8-chloro-7-oxooctanoate, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for confirming the identity and structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the molecule's framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key chemical shifts and their assignments are crucial for confirming the presence of the ethyl ester group and the alkyl chain with its specific functionalization.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
CH₃ (Ester)~1.25Triplet3H
CH₂ (Alkyl Chain)~1.30-1.75Multiplet8H
CH₂-C=O (Ester)~2.30Triplet2H
CH₂-Cl~4.05Singlet2H
O-CH₂ (Ester)~4.15Quartet2H

Note: Data is predicted and collated from typical values for similar functional groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, confirming the carbon backbone and the presence of carbonyl groups from the ester and ketone, as well as the carbon atom bonded to the chlorine. nih.gov

Carbon Assignment Chemical Shift (ppm)
C H₃ (Ester)~14.2
C H₂ (Alkyl Chain)~24.5 - 34.0
C H₂-Cl~45.0
O-C H₂ (Ester)~60.5
C =O (Ester)~173.5
C =O (Ketone)~204.0

Note: Data is predicted and collated from spectral databases and typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. nih.gov Key peaks include a strong absorption for the C=O stretch of the ester and another for the C=O stretch of the α-chloro ketone. The C-Cl bond also exhibits a characteristic absorption in the fingerprint region.

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
C=O (Ester)Stretching~1735
C=O (α-chloro ketone)Stretching~1725
C-O (Ester)Stretching~1180
C-H (Alkyl)Stretching~2850-2960
C-ClStretching~650-850

Source: Collated from spectral database information. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. For this compound, Raman analysis would be effective in identifying the C-C backbone and the symmetric vibrations of the functional groups, although specific experimental data is not widely published.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with techniques like Gas Chromatography (GC-MS), it also provides structural information through the analysis of fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (220.69 g/mol ). nih.gov The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, would strongly indicate the presence of a single chlorine atom.

Fragmentation Pathway: The molecule undergoes predictable fragmentation upon ionization. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ketone carbonyl group.

McLafferty Rearrangement: A common pathway for esters and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of functional groups: Fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the chlorine atom (-Cl) are expected.

Major Fragment Ions:

m/z Value Possible Fragment Identity
175[M - OCH₂CH₃]⁺
138[M - C₄H₄O₂Cl]⁺
55[C₄H₇]⁺

Source: NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is an ideal method for the analysis of volatile compounds like this compound. A validated GC method ensures accuracy, precision, and reliability.

Method Development: A typical GC method would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% polysilarylene, 95% polydimethylsiloxane copolymer (e.g., ZB-5MS), provides good resolution for this type of analyte. ijpsr.com

Injector: Split/splitless injection is commonly used, with an optimized temperature to ensure complete volatilization without thermal degradation.

Oven Program: A temperature gradient program is employed to ensure the separation of the target analyte from any starting materials, byproducts, or solvent impurities.

Detector: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds. For enhanced specificity and structural confirmation, a Mass Spectrometer (MS) is used as the detector (GC-MS).

Validation: Following ICH guidelines, method validation would include:

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range. A correlation coefficient (r²) greater than 0.999 is typically required. ijpsr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While GC is well-suited for this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for purity assessment and for analyzing potential non-volatile impurities or degradation products.

Method Development: A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Advanced derivatization strategies are crucial for improving the analytical detection of this compound. This process involves the chemical modification of the analyte to create a new compound, or derivative, with properties better suited for a specific analytical method. sdiarticle4.comslideshare.net The primary goals of derivatization are to enhance volatility for gas chromatography, improve thermal stability, and increase detection sensitivity by introducing specific chemical groups. slideshare.netweber.hu For a molecule like this compound, which contains both keto and ester functional groups, these strategies can significantly boost the accuracy and selectivity of its characterization.

Derivatization for Volatility Enhancement in Gas Chromatography

Gas chromatography (GC) is optimal for analyzing volatile and thermally stable compounds. this compound's polarity and molecular weight can lead to poor chromatographic performance. Derivatization helps overcome these limitations by converting the molecule into a more volatile form, resulting in sharper peaks and improved separation. slideshare.net

Common derivatization techniques for GC analysis include silylation, acylation, and alkylation, which target active hydrogens. slideshare.netlibretexts.org For this compound, the primary target for enhancing volatility is the keto group.

Methoximation followed by Silylation: The keto group can undergo tautomerization, leading to the formation of multiple derivatives and complicating analysis. To prevent this, a two-step derivatization is often employed. First, methoximation is used to convert the keto group into a stable methoxime derivative using a reagent like methoxyamine hydrochloride. youtube.com This step "locks" the carbonyl group in place. youtube.com Following this, the molecule can be subjected to silylation . While this compound does not have active hydrogens typical for silylation (like -OH or -NH), this second step would be critical if the ester were first hydrolyzed to a carboxylic acid. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability. youtube.com

Reduction and Silylation: An alternative strategy involves the chemical reduction of the keto group to a secondary alcohol. This newly formed hydroxyl group can then be readily derivatized using a silylating agent such as BSTFA. The resulting TMS ether is much more volatile and less polar than the parent alcohol, making it ideal for GC analysis.

Table 1: Derivatization Strategies for Enhanced Volatility in Gas Chromatography

StrategyTarget Functional GroupReagent(s)Derivative FormedPrimary Advantage
Methoximation KetoMethoxyamine hydrochloride (MeOx)MethoximeStabilizes the keto group, prevents tautomerization and formation of multiple peaks. youtube.com
Reduction & Silylation Keto1. Sodium borohydride2. BSTFATrimethylsilyl (TMS) etherIncreases volatility and thermal stability for improved peak shape and sensitivity.

Specific Chemical Modifications Targeting Keto and Ester Functionalities

Beyond improving volatility for GC, derivatization can introduce specific chemical tags to enhance detectability in other analytical systems, such as High-Performance Liquid Chromatography (HPLC). researchgate.net This often involves adding a chromophore for UV-Visible detection or a fluorophore for highly sensitive fluorescence detection. sdiarticle4.comnih.gov

Targeting the Keto Group: The carbonyl carbon of the keto group is an excellent site for chemical modification. It can be reacted with various reagents to introduce a detectable tag. For instance, reacting this compound with a fluorescent hydrazine (B178648), such as dansyl hydrazine, would form a stable, highly fluorescent hydrazone derivative. This allows for quantification at very low concentrations using HPLC with a fluorescence detector (HPLC-FLD).

Targeting the Ester Group: The ester functionality offers several derivatization pathways.

Transesterification: This reaction exchanges the ethyl group of the ester with another alcohol. rsc.org By choosing an alcohol containing a chromophore (e.g., benzyl alcohol), a new ester derivative can be formed that is easily detectable by UV detectors in HPLC. libretexts.org The transesterification of β-keto esters can be performed selectively under mild conditions. rsc.org

Hydrolysis and Subsequent Esterification: The ester can be hydrolyzed under basic conditions (saponification) to form a carboxylate salt. aklectures.com After acidification, the resulting carboxylic acid can be re-esterified with a reagent designed for high-sensitivity detection. A prominent example is using pentafluorobenzyl bromide (PFB-Br) , an alkylating agent. libretexts.org The resulting PFB ester is highly responsive to Electron Capture Detectors (ECD) in GC, providing exceptional sensitivity for trace-level analysis. libretexts.org

Table 2: Chemical Modifications for Enhanced Detection

Target GroupReactionDerivatizing ReagentDerivative FormedAnalytical Advantage
Keto Hydrazone FormationDansyl hydrazineFluorescent HydrazoneEnables highly sensitive fluorescence detection in HPLC. sdiarticle4.com
Ester TransesterificationBenzyl alcoholBenzyl EsterIntroduces a UV-active group for enhanced detection in HPLC-UV. libretexts.org
Ester Hydrolysis & Alkylation1. NaOH/H+2. Pentafluorobenzyl bromide (PFB-Br)Pentafluorobenzyl (PFB) EsterCreates a derivative with high response in Gas Chromatography-Electron Capture Detection (GC-ECD). libretexts.org

These derivatization strategies transform this compound into a form that is more amenable to separation and detection, thereby enhancing the selectivity and sensitivity of analytical methodologies. The choice of a specific strategy depends on the analytical instrument available, the sample matrix, and the required level of detection.

Computational and Theoretical Investigations of Ethyl 8 Chloro 7 Oxooctanoate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 8-chloro-7-oxooctanoate, these calculations can elucidate its three-dimensional structure, electron distribution, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can predict bond lengths, bond angles, and dihedral angles. researchgate.netarxiv.org The optimization process seeks the lowest energy conformation on the potential energy surface, providing a detailed picture of the molecule's three-dimensional shape. joaquinbarroso.comcrystalsolutions.eu

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value RangeFunctional Group
C=O (ester) Bond Length1.20 - 1.22 ÅEthyl Ester
C=O (ketone) Bond Length1.21 - 1.23 ÅKetone
C-Cl Bond Length1.77 - 1.79 ÅAlkyl Chloride
C-O (ester) Bond Length1.33 - 1.35 ÅEthyl Ester
O-C-C (ester) Bond Angle108 - 110°Ethyl Ester
C-C(O)-C (ketone) Bond Angle118 - 122°Ketone

Note: These are typical value ranges for similar functional groups and would be precisely calculated for the specific molecule in a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com For this compound, the HOMO is likely to be localized around the oxygen atoms of the carbonyl groups and the chlorine atom, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the electrophilic carbon atoms of the carbonyl groups. researchgate.netcureffi.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A smaller gap suggests higher reactivity. Various reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

PropertyPredicted CharacteristicImplication for Reactivity
HOMO Localization Oxygen (carbonyls), ChlorineSites for nucleophilic attack
LUMO Localization Carbon (carbonyls)Sites for electrophilic attack
HOMO-LUMO Gap ModerateIndicates a balance of stability and reactivity
Electronegativity HighTendency to attract electrons
Chemical Hardness ModerateResistance to change in electron configuration

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules. mdpi.comaps.org

By simulating the motion of atoms and molecules over a period of time, MD can reveal the preferred conformations of the aliphatic chain and the rotational freedom around its single bonds. researchgate.net These simulations can also shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in determining the bulk properties of the compound. aip.org

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. acs.org

For this compound, the predicted Infrared (IR) spectrum would show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups. pg.edu.plorgchemboulder.comspectroscopyonline.com The C-Cl stretching vibration would also be present at a lower frequency. researchgate.netspectroscopyonline.com

The predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) would provide detailed information about the chemical environment of each atom. rsc.orgscholaris.canih.gov The chemical shifts of protons and carbons adjacent to the electron-withdrawing carbonyl and chloro groups would be significantly downfield. pdx.eduorgchemboulder.commultiscreensite.com Computational prediction of these spectra can aid in the interpretation of experimental data and confirm the molecular structure. researchgate.netchemrxiv.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFunctional Group/AtomPredicted Chemical Shift / Frequency Range
¹³C NMR C=O (ester)170 - 175 ppm
C=O (ketone)200 - 210 ppm
-CH₂-Cl40 - 50 ppm
¹H NMR -CH₂-C=O (ketone)2.5 - 2.8 ppm
-CH₂-Cl3.5 - 3.8 ppm
-O-CH₂- (ester)4.0 - 4.3 ppm
IR Spectroscopy C=O (ester) stretch1735 - 1750 cm⁻¹
C=O (ketone) stretch1710 - 1725 cm⁻¹
C-Cl stretch600 - 800 cm⁻¹

Note: These are approximate ranges based on typical values for the respective functional groups. Precise values would be obtained from specific computational models. uobabylon.edu.iqpressbooks.publibretexts.orgyoutube.comyoutube.com

Emerging Research Directions and Future Perspectives for Ethyl 8 Chloro 7 Oxooctanoate

Development of Stereoselective Synthetic Approaches for Chiral Derivatives

The presence of a stereocenter at the carbon bearing the chlorine atom in Ethyl 8-chloro-7-oxooctanoate opens the door for the development of chiral derivatives. The synthesis of enantiomerically pure α-chloroketones is a significant area of research, as these compounds are valuable building blocks for complex chiral molecules in the pharmaceutical and agrochemical industries. nih.gov Future research is expected to focus on catalytic asymmetric methods to control the stereochemistry at the C-7 position.

Recent advancements in organocatalysis and transition-metal catalysis offer promising avenues for the enantioselective α-chlorination of ketones. researchgate.netnih.gov For instance, chiral primary amine catalysts have been shown to effectively catalyze the decarboxylative chlorination of β-ketocarboxylic acids to yield highly enantioenriched α-chloroketones. nih.gov Similarly, phase-transfer catalysis using chiral Cinchona alkaloid derivatives has demonstrated high enantioselectivity in the α-chlorination of β-keto esters. acs.orgnih.gov

The application of these methodologies to precursors of this compound could enable the production of specific stereoisomers. This would be a significant step forward, as the biological activity of many compounds is dependent on their stereochemistry. The development of such stereoselective routes will be crucial for unlocking the full potential of this molecule in life science applications.

Table 1: Comparison of Asymmetric Chlorination Methods

Catalytic System Substrate Type Key Advantages Potential for this compound Synthesis
Chiral Primary Amine β-ketocarboxylic acids High enantioselectivity, mild conditions Applicable to a precursor molecule that can be decarboxylated.
Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivatives) β-keto esters High enantioselectivity, low catalyst loading Directly applicable to the α-chlorination of a suitable keto-ester precursor.

Integration into Continuous Flow Chemistry and Sustainable Synthesis Protocols

The synthesis of this compound and its derivatives is increasingly likely to be integrated into continuous flow chemistry platforms. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net For the synthesis of intermediates like this compound, continuous flow can enable the safe handling of potentially hazardous reagents and intermediates, such as those involved in chlorination reactions.

Research has already demonstrated the successful synthesis of α-ketoesters and α-halo ketones using continuous flow reactors. beilstein-journals.orgnih.govacs.org These processes often utilize immobilized reagents and scavengers, which facilitate purification and minimize waste, aligning with the principles of green chemistry. A "catch and release" protocol in a flow system, for example, can allow for the purification of intermediates without the need for traditional work-up procedures. nih.gov

Future work will likely focus on developing a complete, multi-step flow synthesis of this compound, potentially starting from simple, readily available precursors. This would not only make the production process more efficient and sustainable but also allow for the in-line modification of the molecule to generate a library of derivatives for screening in various applications.

Exploration of Novel Catalytic Systems for Targeted Transformations

The reactivity of the α-chloro-ketone and ester functional groups in this compound makes it a versatile substrate for a wide range of chemical transformations. Future research will undoubtedly explore novel catalytic systems to selectively target one functional group in the presence of the other, enabling the synthesis of a diverse array of downstream products.

For the α-chloro-ketone moiety, catalytic systems that can facilitate nucleophilic substitution of the chlorine atom are of particular interest. This would allow for the introduction of a variety of functional groups, such as azides, thiols, and amines, leading to the synthesis of novel heterocyclic compounds or molecules with potential biological activity. nih.gov The development of enantioselective catalytic systems for these substitution reactions would be particularly valuable, allowing for the creation of complex chiral architectures.

Regarding the ester group, catalytic transesterification or amidation could be employed to modify this part of the molecule. Biocatalysts, such as lipases, are attractive for these transformations due to their high selectivity and mild reaction conditions. nih.gov The use of chemo- and regioselective catalysts will be paramount in achieving targeted modifications of this bifunctional molecule.

Unexplored Applications in Specialized Chemical Sectors, such as Materials Science or Agrochemical Development

While this compound has primarily been considered a synthetic intermediate, its bifunctional nature suggests potential for direct application in specialized chemical sectors.

In materials science , molecules with multiple reactive sites are valuable as cross-linkers or as monomers for the synthesis of functional polymers. nih.govrsc.org The ketone and ester functionalities of this compound could be exploited to create novel polyester (B1180765) materials with tailored properties. For instance, the ketone group could be used for post-polymerization modification, allowing for the attachment of various functional moieties to the polymer backbone. nih.govresearchgate.net

In the field of agrochemical development , ester-containing compounds are widely used as active ingredients or as part of pro-pesticides. mdpi.comlankem.com The α-chloro-ketone moiety is also a known pharmacophore in some biologically active molecules. The unique combination of these two functional groups in this compound makes it an interesting candidate for screening as a potential pesticide or herbicide. Its structure could be systematically modified to optimize its biological activity and environmental profile. The development of stereoselective syntheses, as discussed earlier, would be particularly relevant in this context, as the biological efficacy of agrochemicals is often stereospecific.

Table 2: Potential Applications in Specialized Sectors

Sector Potential Role of this compound Key Functional Groups Involved
Materials Science Monomer for functional polyesters, Cross-linking agent Ester, α-chloro-ketone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 8-chloro-7-oxooctanoate, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a factorial design of experiments (DoE) to evaluate variables such as solvent polarity (e.g., THF vs. DCM), temperature (20–80°C), and catalyst loading. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity . Validate intermediates via 1H^1H-NMR and FT-IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm1^{-1}) and chlorine incorporation .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic and chromatographic techniques?

  • Methodology : Combine 13C^{13}C-NMR for carbon backbone analysis (e.g., distinguishing ketone vs. ester carbonyls) and mass spectrometry (HRMS) for molecular ion confirmation. Cross-reference retention times in HPLC with synthetic standards to rule out co-elution artifacts. Document spectral data in tabular form, adhering to journal guidelines for reproducibility .

Q. What are the best practices for handling and stabilizing this compound during storage and reactions?

  • Methodology : Store the compound under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group. Conduct stability tests under varying pH (3–9) and humidity (0–80% RH) using accelerated aging protocols. Report degradation products via LC-MS and suggest stabilizers (e.g., molecular sieves) in supplementary materials .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved, particularly in stereochemical assignments?

  • Methodology : Perform density functional theory (DFT) calculations to simulate 1H^1H-NMR chemical shifts and compare with experimental data. Use nuclear Overhauser effect (NOE) spectroscopy to validate spatial proximity of protons in diastereomers. Publish raw spectral files and computational parameters in open-access repositories for peer validation .

Q. What statistical approaches are suitable for analyzing discrepancies in reaction yields reported across studies?

  • Methodology : Apply meta-analysis techniques to aggregate data from peer-reviewed papers, accounting for variables like catalyst type and solvent purity. Use ANOVA to identify significant outliers and Grubbs’ test to exclude non-reproducible datasets. Highlight systematic errors (e.g., uncalibrated equipment) in a limitations section .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodology : Employ molecular docking software (e.g., AutoDock) to simulate interactions between the compound’s carbonyl group and transition-metal catalysts. Validate predictions via kinetic isotope effect (KIE) studies and in situ IR monitoring of intermediate formation. Share simulation input files and force-field parameters in supplementary data .

Q. What strategies mitigate challenges in isolating enantiomerically pure this compound?

  • Methodology : Screen chiral stationary phases (CSPs) for HPLC separation, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile-phase composition (e.g., hexane/isopropanol ratios) and document enantiomeric excess (ee) via polarimetry or chiral GC. Include chromatograms with baseline resolution in the main text and raw integration data in appendices .

Q. How does this compound’s stability under photolytic conditions impact its applicability in photoredox catalysis?

  • Methodology : Expose the compound to UV-vis light (300–500 nm) in a controlled photoreactor and track degradation via UV-spectroscopy. Correlate half-life with solvent dielectric constant and radical scavenger efficacy. Publish time-lapsed spectral data and irradiance measurements in machine-readable formats .

Guidelines for Data Presentation

  • Raw Data : Archive in standardized formats (e.g., JCAMP-DX for spectra) and link to repositories like Zenodo .
  • Tables/Figures : Label axes with SI units and uncertainties (e.g., yield ± 2%). Use colorblind-friendly palettes and vector graphics for clarity .
  • Reproducibility : Detail instrument calibration protocols (e.g., NMR shimming) and batch numbers for critical reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.